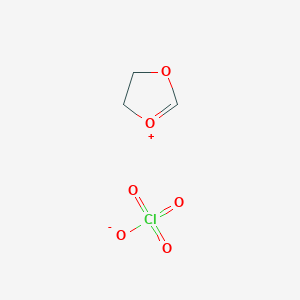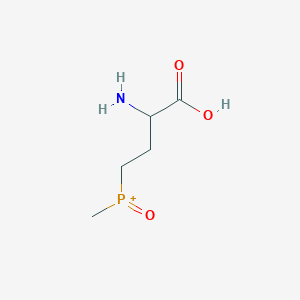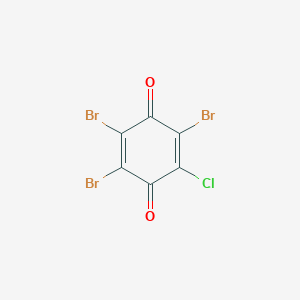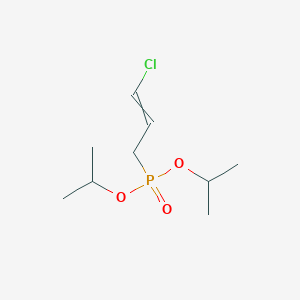
Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-chloroprop-2-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate typically involves the reaction of 3-chloroprop-2-en-1-ol with a suitable phosphonate reagent under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where 3-chloroprop-2-en-1-ol reacts with a trialkyl phosphite, such as triethyl phosphite, to form the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated phosphonates.
Common Reagents and Conditions
Nucleophiles: Secondary amines, thiols, and other nucleophiles can react with the compound under mild conditions.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Phosphorus-Containing Allylic Amines: Formed through substitution reactions with amines.
Phosphonic Acids: Resulting from oxidation reactions.
Saturated Phosphonates: Produced by reduction of the double bond.
Aplicaciones Científicas De Investigación
Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate involves its interaction with nucleophiles and electrophiles. The phosphonate group can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3-chloroprop-1-en-2-ylphosphonate: Similar structure but with different alkyl groups attached to the phosphonate.
3-chloroprop-2-en-1-ol: Lacks the phosphonate group but shares the 3-chloroprop-2-en-1-yl moiety.
Uniqueness
Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate is unique due to the presence of both the phosphonate group and the 3-chloroprop-2-en-1-yl moiety, which allows it to participate in a wide range of chemical reactions and makes it valuable for various applications .
Propiedades
Número CAS |
53773-78-7 |
|---|---|
Fórmula molecular |
C9H18ClO3P |
Peso molecular |
240.66 g/mol |
Nombre IUPAC |
1-chloro-3-di(propan-2-yloxy)phosphorylprop-1-ene |
InChI |
InChI=1S/C9H18ClO3P/c1-8(2)12-14(11,7-5-6-10)13-9(3)4/h5-6,8-9H,7H2,1-4H3 |
Clave InChI |
DGNYQSZQDAMXJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(CC=CCl)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
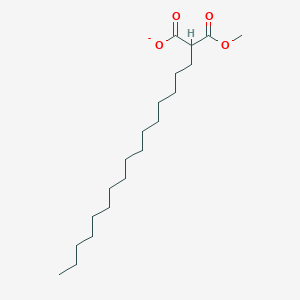
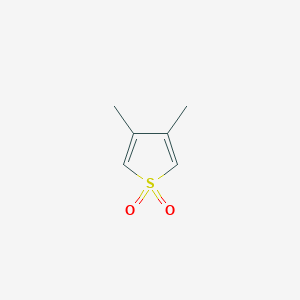
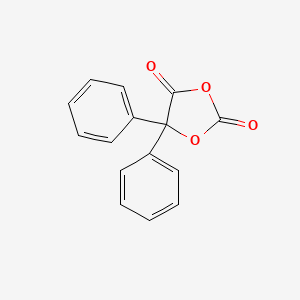
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)


